
1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2H-1,2,3-Triazol-2-yl)cyclopropane-1-carbaldehyde is a compound that features a triazole ring attached to a cyclopropane moiety with an aldehyde functional group. Triazoles are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring. These compounds are known for their stability and diverse biological activities, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
The synthesis of 1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde typically involves the use of “click” chemistry, a powerful and efficient method for constructing triazole rings. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst to form the triazole ring . The cyclopropane moiety can be introduced through various synthetic routes, such as cyclopropanation reactions using diazo compounds and transition metal catalysts .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
化学反応の分析
1-(2H-1,2,3-Triazol-2-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include mild to strong oxidizing and reducing agents, as well as various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, the triazole ring can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and other interactions . These interactions can inhibit the activity of enzymes or modulate receptor function, leading to the compound’s observed biological effects .
類似化合物との比較
1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde can be compared with other triazole-containing compounds, such as:
1H-1,2,3-Triazole: A simpler triazole compound without the cyclopropane and aldehyde groups.
1-(2H-1,2,3-Triazol-2-yl)ethanol: A triazole compound with an ethanol moiety instead of a cyclopropane and aldehyde.
1-(2H-1,2,3-Triazol-2-yl)benzene: A triazole compound with a benzene ring instead of a cyclopropane and aldehyde.
The uniqueness of this compound lies in its combination of the triazole ring, cyclopropane moiety, and aldehyde functional group, which can impart distinct chemical and biological properties .
特性
分子式 |
C6H7N3O |
|---|---|
分子量 |
137.14 g/mol |
IUPAC名 |
1-(triazol-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c10-5-6(1-2-6)9-7-3-4-8-9/h3-5H,1-2H2 |
InChIキー |
ORQZNZBEOLVWAW-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C=O)N2N=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride](/img/structure/B13571266.png)
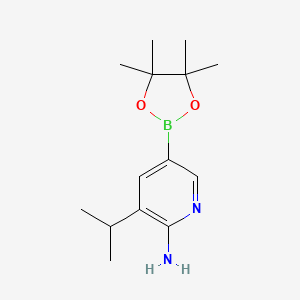
![4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13571280.png)
![5-Azaspiro[3.4]octan-7-ol](/img/structure/B13571297.png)
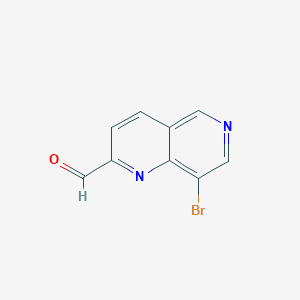

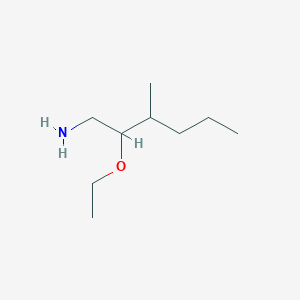

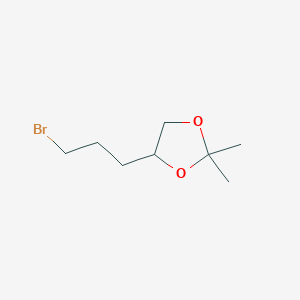


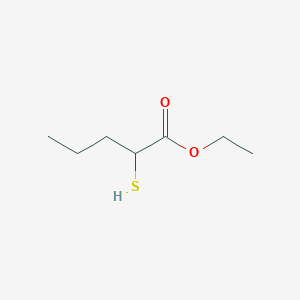

![4-[(Tert-butyldimethylsilyl)oxy]pentanoicacid](/img/structure/B13571356.png)
